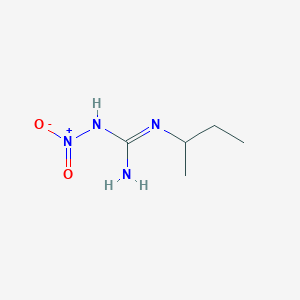

N-(1-Methylpropyl)-N'-nitroguanidine

Description

Properties

CAS No. |

35089-67-9 |

|---|---|

Molecular Formula |

C5H12N4O2 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-butan-2-yl-1-nitroguanidine |

InChI |

InChI=1S/C5H12N4O2/c1-3-4(2)7-5(6)8-9(10)11/h4H,3H2,1-2H3,(H3,6,7,8) |

InChI Key |

BOAXQVQUDGCBPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N=C(N)N[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction with 1-Methylpropylamine

The most straightforward method involves reacting nitroguanidine (II ) with 1-methylpropylamine in aqueous or aqueous-organic media.

Reaction Scheme:

$$

\text{Nitroguanidine} + \text{1-Methylpropylamine} \rightarrow \text{this compound} + \text{Byproducts}

$$

Conditions:

- Solvent: Water, methanol, or acetone.

- Temperature: 0–40°C (optimal: 20–25°C).

- Molar Ratio: 1:1.2–1:3 (nitroguanidine:amine).

Challenges:

- Competing dialkylation is suppressed by maintaining a pH < 10.

- Yields range from 65–85% after recrystallization.

Nitroso Intermediate Route

Nitrosation Followed by Amine Substitution

Adapted from US2559085A , this two-step method involves:

- Nitrosation: Reacting N-substituted guanidine with nitrous acid to form nitroso intermediates.

- Amine Exchange: Displacing the nitroso group with 1-methylpropylamine.

Example (US2559085A, Example XXVI):

- Step 1: N-Methyl-N-nitroso-N-nitroguanidine synthesis via HNO₂ treatment.

- Step 2: Reaction with 1-methylpropylamine in aqueous ethanol at 10°C yields 51.5% product.

Advantages:

- Avoids direct handling of unstable nitroguanidine.

- Suitable for sterically hindered amines.

Condensation with Nitroisourea Derivatives

Base-Catalyzed Reaction

US7977496B2 describes a one-pot synthesis using nitroisourea derivatives and amines:

Reaction Scheme:

$$

\text{Nitroisourea} + \text{1-Methylpropylamine} \xrightarrow{\text{Base}} \text{this compound}

$$

Conditions:

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 4–6 hours |

| Temperature | 25°C |

| Solubility of NaCl | 26.4 g/100 mL (20°C) |

Comparative Analysis of Methods

Table 1: Synthesis Methods for this compound

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Alkylation | 65–85 | 95–98 | Single-step, scalable | Requires pH control |

| Nitroso Intermediate | 50–60 | 90–95 | Avoids nitroguanidine handling | Multi-step, lower yield |

| Nitroisourea Condensation | 70–80 | 99 | High purity, one-pot | Sensitive to salt concentration |

Challenges and Optimization

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylpropyl)-N’-nitroguanidine undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso derivatives.

Reduction: Reduction of the nitro group leads to the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted guanidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-Methylpropyl)-N’-nitroguanidine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-Methylpropyl)-N’-nitroguanidine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and disrupt cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The closest structural analogs include clothianidin (N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-N'-nitroguanidine) and imidacloprid, both neonicotinoid insecticides. Key differences lie in substituent groups and bioactivity profiles:

Bioactivity and Environmental Impact

Clothianidin’s efficacy stems from its thiazole ring enhancing binding affinity to insect receptors . No direct toxicity data for the target compound is available, but nitroguanidines generally exhibit selective toxicity to insects over mammals due to receptor specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.